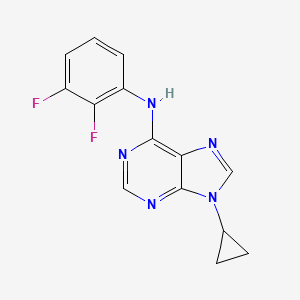
9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine, commonly known as 9-CP-DMP-P6A, is an important compound in the field of medicinal chemistry and pharmacology. 9-CP-DMP-P6A is a purine derivative that has been studied for its potential applications in drug discovery and development. It has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
9-CP-DMP-P6A has been studied for its potential applications in drug discovery and development. It has been used in a variety of scientific research applications, including the synthesis of other purine derivatives, the design of novel anti-inflammatory agents, and the development of new antimalarial drugs. It has also been used to study the structure-activity relationships of purines and their derivatives. In addition, 9-CP-DMP-P6A has been used as a model compound in the study of the structure-activity relationships of purines and their derivatives.
Wirkmechanismus
The mechanism of action of 9-CP-DMP-P6A is not well understood. However, it is believed to act as an agonist of the purinergic receptor. It is thought to bind to the receptor, activating the signal transduction pathway and leading to the release of various intracellular messengers. These messengers then activate downstream effectors, leading to the desired physiological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-CP-DMP-P6A are not well understood. However, it is believed to have anti-inflammatory, antimalarial, and analgesic effects. It is also thought to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases. In addition, 9-CP-DMP-P6A has been shown to have anti-tumor effects in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-CP-DMP-P6A in laboratory experiments include its availability, low cost, and stability. It is also relatively easy to synthesize and purify, making it a useful compound for research. However, there are also some limitations to using 9-CP-DMP-P6A in laboratory experiments. For example, it is not water soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on a given system.
Zukünftige Richtungen
There are several potential future directions for the use of 9-CP-DMP-P6A. These include further research into its mechanism of action, the development of novel therapeutic agents based on it, and the exploration of its potential applications in drug discovery and development. Additionally, further research into its potential anti-tumor effects could be beneficial, as well as research into its potential immunomodulatory effects. Finally, further research into its potential use as an analgesic could be beneficial, as well as research into its potential use as an antimalarial agent.
Synthesemethoden
The synthesis of 9-CP-DMP-P6A involves the condensation of 3,5-dimethylphenyl isocyanide with 9-cyclopropyl-9H-purin-6-amine. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is carried out at room temperature for approximately 24 hours to complete the reaction. The product is then purified by column chromatography and recrystallized from methanol to obtain pure 9-CP-DMP-P6A.
Eigenschaften
IUPAC Name |
9-cyclopropyl-N-(3,5-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-5-11(2)7-12(6-10)20-15-14-16(18-8-17-15)21(9-19-14)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHBNFSBMKZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)
![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)


![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)